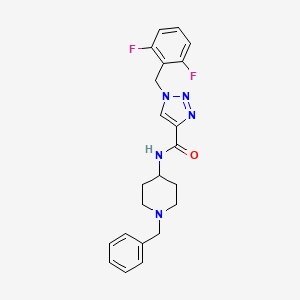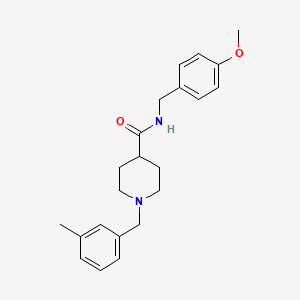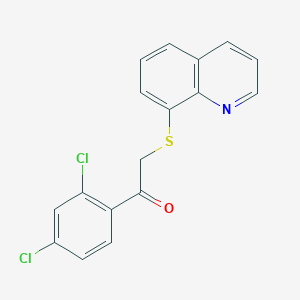![molecular formula C23H16Cl4O2 B5222030 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)](/img/structure/B5222030.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene), also known as bis(2,4-dichlorophenyl) acetic acid, is a chemical compound that has been widely used in scientific research. This compound is known for its potent anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) is not fully understood. However, it is believed to inhibit the production of prostaglandins and leukotrienes, which are known to be involved in the inflammatory response. It may also inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of the inflammatory response.
Biochemical and Physiological Effects:
1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce pain sensitivity in animal models of acute and chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) in lab experiments is its potent anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and has a long shelf-life. However, one of the limitations of using this compound is that it may have potential side effects on the liver and kidneys at high doses. Therefore, caution should be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene). One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in the treatment of other inflammatory diseases such as inflammatory bowel disease and multiple sclerosis. Additionally, the development of more potent and selective analogs of this compound may be a promising area of research.
Méthodes De Synthèse
The synthesis of 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) is a complex process that involves several steps. The first step is the reaction of 2,4-dichloronaphthalene with sodium hydroxide to form 2,4-dichlorobenzoic acid. The second step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. The final step is the reaction of 2,4-dichlorobenzoyl chloride with 1,3-propanediol to form 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene).
Applications De Recherche Scientifique
1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) has been extensively used in scientific research for its anti-inflammatory and analgesic properties. It has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and psoriasis.
Propriétés
IUPAC Name |
2,4-dichloro-1-[3-(2,4-dichloronaphthalen-1-yl)oxypropoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl4O2/c24-18-12-20(26)22(16-8-3-1-6-14(16)18)28-10-5-11-29-23-17-9-4-2-7-15(17)19(25)13-21(23)27/h1-4,6-9,12-13H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMKNUMOKFNZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OCCCOC3=C(C=C(C4=CC=CC=C43)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5221950.png)

![1-(2-chlorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221970.png)
![5-cyano-4-(ethylthio)-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B5221972.png)
![6-amino-4-(3-furyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5221978.png)
![N-(3-methoxyphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5221986.png)
![N-methyl-1-(1-{[1-(5-methyl-1,3-benzoxazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5221996.png)
![4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5221999.png)

![2-{[2-(2,4-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5222005.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5222015.png)
![2-[2-(2,4-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5222040.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5222041.png)
